4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide
CAS No.: 2176201-90-2
Cat. No.: VC6608356
Molecular Formula: C16H23N3O
Molecular Weight: 273.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176201-90-2 |
|---|---|
| Molecular Formula | C16H23N3O |
| Molecular Weight | 273.38 |
| IUPAC Name | 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
| Standard InChI | InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20) |
| Standard InChI Key | DBAUTHDMBHKKOS-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide, reflects its core structure:
-
A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4).
-
A cyclobutyl group attached to the diazepane’s nitrogen at position 4.
-
A phenylcarboxamide substituent linked to the diazepane’s nitrogen at position 1.
The SMILES notation (C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=CC=C3) and InChIKey (DBAUTHDMBHKKOS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O | PubChem |
| Molecular Weight | 273.37 g/mol | PubChem |
| XLogP3-AA | 4.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 6 | PubChem |
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The compound’s XLogP3-AA value of 4.2 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Its Topological Polar Surface Area (TPSA) of 35.6 Ų aligns with guidelines for central nervous system (CNS) penetration, though the phenyl group may limit blood-brain barrier transit .
Drug-Likeness
-
Lipinski’s Rule of Five: Molecular weight (273.37), hydrogen bond donors (1), and acceptors (2) comply with criteria for oral bioavailability.
-
PAINS Alerts: No structural motifs associated with promiscuous activity (e.g., Michael acceptors) are present.
Biological Activity and Mechanistic Insights
Anticipated Pharmacological Applications
-
Antimicrobial Agents: Diazepane derivatives exhibit activity against Mycobacterium tuberculosis .
-
CNS Modulators: Structural analogs of diazepines (e.g., benzodiazepines) are used in anxiety and seizure disorders.
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Diazepane/Piperazine Derivatives
Future Directions and Challenges
Research Gaps
-
Target Identification: Proteomic studies are needed to map the compound’s interaction partners.
-
In Vivo Profiling: Pharmacokinetic and toxicity studies in animal models.
Synthetic Optimization
-
Stereochemical Control: Introducing chiral centers to improve selectivity.
-
Prodrug Strategies: Enhancing solubility through phosphate or ester prodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume